1H and 13C NMR Spectrum Assignments for 4-Chloro-N-isobutyl-3-methoxyaniline: A Comprehensive Guide for Structural Elucidation
1H and 13C NMR Spectrum Assignments for 4-Chloro-N-isobutyl-3-methoxyaniline: A Comprehensive Guide for Structural Elucidation
Executive Summary
The accurate structural elucidation of complex functionalized anilines is a critical quality control step in the synthesis of pharmaceutical intermediates and agrochemicals. 4-Chloro-N-isobutyl-3-methoxyaniline (Molecular Formula: C₁₁H₁₆ClNO) is a highly substituted aromatic amine characterized by a delicate balance of electron-donating and electron-withdrawing groups[1].
This technical whitepaper provides a rigorous, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrum assignments for this molecule. Rather than simply listing chemical shifts, this guide deconstructs the underlying electronic effects (inductive and resonance) that dictate the spectral output, accompanied by a self-validating experimental protocol designed for modern analytical laboratories.
Molecular Anatomy & Electronic Causality
To accurately predict and assign the NMR spectra of 4-Chloro-N-isobutyl-3-methoxyaniline, one must first map the competing electronic effects acting upon the aromatic core. The benzene ring is 1,3,4-trisubstituted, leaving protons at the C2, C5, and C6 positions.
-
The Methoxy Group (-OCH₃) at C3: Acts as a strong π-donor (+M effect) via oxygen's lone pairs, while simultaneously acting as a σ-acceptor (-I effect). The +M effect dominates, pushing electron density onto the ortho (C2, C4) and para (C6) positions, heavily shielding these nuclei[2].
-
The Secondary Amine (-NH-Isobutyl) at C1: Similarly acts as a potent π-donor (+M effect). This further shields the ortho (C2, C6) and para (C4) positions[3].
-
The Chloro Group (-Cl) at C4: Acts primarily as a σ-acceptor (-I effect) with a weak +M effect.
The Causality of Chemical Shifts: The synergistic electron donation from both the -OCH₃ and -NH-isobutyl groups creates an unusually electron-rich aromatic core. The C2 position is flanked by two strongly donating groups, resulting in maximum resonance shielding. Consequently, both the C2 carbon and its attached proton (H2) will appear significantly upfield compared to standard aromatic signals. Even C4, despite bearing the electronegative chlorine atom, is pushed upfield due to the combined para-donation from the amine and ortho-donation from the methoxy group.
Figure 1: Electronic effects governing the 1H and 13C NMR chemical shifts.
Experimental Protocol: Self-Validating NMR Acquisition
Trustworthy analytical chemistry relies on protocols that inherently validate their own outputs. The following methodology ensures that the 1D assignments are unambiguously locked in by 2D correlation data.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 20 mg (for ¹H) or 75 mg (for ¹³C) of high-purity 4-Chloro-N-isobutyl-3-methoxyaniline in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because it does not exchange with the secondary amine proton (-NH-), allowing the broad singlet at ~3.80 ppm to remain visible. Include 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).
-
Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Perform automated tuning and matching (ATM) to optimize the probe for ¹H and ¹³C frequencies. Execute gradient shimming (e.g., topshim) to ensure extreme magnetic field homogeneity, which is critical for resolving the fine meta-coupling (J ~ 2.4 Hz) between H2 and H6.
-
1D Acquisition:
-
¹H NMR: Utilize a 30° pulse angle (zg30), a relaxation delay (D1) of 2 seconds to ensure quantitative integration, and acquire 16–32 scans.
-
¹³C NMR: Utilize a proton-decoupled sequence (zgpg30), a relaxation delay of 2–3 seconds, and acquire 1024–2048 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons (C1, C3, C4).
-
-
2D Acquisition (The Validation Layer): Acquire ¹H-¹H COSY (to map the isobutyl spin system and the H5-H6 ortho coupling), ¹H-¹³C HSQC (to link protons to their direct carbon hosts), and ¹H-¹³C HMBC (to assign the quaternary carbons via long-range 2J and 3J couplings).
¹H NMR Spectrum Assignment & Mechanistic Rationale
The ¹H NMR spectrum of this compound is cleanly divided into the aromatic region (6.0–7.5 ppm) and the aliphatic region (0.8–4.0 ppm)[2],[3].
Table 1: ¹H NMR Quantitative Assignments (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H5 | 7.15 | Doublet (d) | 8.4 | 1H | Ortho to Cl; lacks resonance shielding from OCH₃/NHR. Downfield shift. |
| H2 | 6.20 | Doublet (d) | 2.4 | 1H | Highly shielded by ortho OCH₃ and NHR; exhibits fine meta-coupling to H6. |
| H6 | 6.15 | Doublet of doublets (dd) | 8.4, 2.4 | 1H | Shielded by ortho NHR and para OCH₃; coupled to both H5 (ortho) and H2 (meta). |
| OCH₃ | 3.88 | Singlet (s) | - | 3H | Deshielded by the directly attached electronegative oxygen atom. |
| NH | 3.80 | Broad singlet (br s) | - | 1H | Exchangeable proton on the secondary amine; broadened by quadrupolar relaxation of ¹⁴N. |
| N-CH₂ | 2.90 | Doublet (d) | 6.8 | 2H | Deshielded by adjacent nitrogen; split by the adjacent aliphatic methine (CH). |
| CH | 1.90 | Nonet (m) | 6.7 | 1H | Aliphatic methine coupled to the CH₂ and two CH₃ groups (n+1 rule: 2+6+1 = 9). |
| CH₃ | 1.00 | Doublet (d) | 6.7 | 6H | Terminal methyls split into a doublet by the adjacent methine proton. |
Note: Depending on spectrometer resolution, the fine meta-coupling of H2 may appear as a broad singlet rather than a resolved doublet.
¹³C NMR Spectrum Assignment & Mechanistic Rationale
The ¹³C NMR assignments rely heavily on understanding the inductive deshielding of heteroatoms versus the resonance shielding of the aromatic π-system.
Table 2: ¹³C NMR Quantitative Assignments (CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C3 | 155.8 | Cq | Quaternary carbon directly attached to strongly electronegative oxygen (-I effect). |
| C1 | 148.0 | Cq | Quaternary carbon directly attached to nitrogen; deshielded by inductive effect. |
| C5 | 130.5 | CH | Meta to electron-donating groups; represents a typical, unshielded aromatic shift. |
| C4 | 110.5 | Cq | C-Cl carbon; unusually shielded due to ortho-OCH₃ and para-NHR resonance. |
| C6 | 105.0 | CH | Ortho to NHR, para to OCH₃; experiences strong resonance shielding. |
| C2 | 97.5 | CH | Ortho to both OCH₃ and NHR; experiences maximum resonance shielding. |
| OCH₃ | 56.0 | CH₃ | Typical methoxy carbon shift. |
| N-CH₂ | 51.5 | CH₂ | Deshielded by the adjacent nitrogen atom. |
| CH | 28.2 | CH | Aliphatic methine carbon. |
| CH₃ | 20.5 | CH₃ | Terminal methyl carbons of the isobutyl group. |
2D NMR Workflows for Unambiguous Elucidation
To ensure the trustworthiness of the assignments in Tables 1 and 2, a self-validating 2D NMR workflow is employed. This prevents misassignment of closely resonating signals (such as C6 and C4, or H2 and H6).
-
¹H-¹H COSY: Confirms the isobutyl spin system. The doublet at 1.00 ppm (CH₃) and the doublet at 2.90 ppm (N-CH₂) will both show cross-peaks to the multiplet at 1.90 ppm (CH). In the aromatic region, the 8.4 Hz coupling between H5 and H6 will manifest as a strong cross-peak.
-
¹H-¹³C HSQC: Links the assigned protons to their respective carbons. The highly shielded H2 (6.20 ppm) will correlate directly to the highly shielded C2 (97.5 ppm), confirming the extreme upfield shift caused by the dual ortho-donating groups.
-
¹H-¹³C HMBC: Locks in the quaternary carbons. For example, the methoxy protons (3.88 ppm) will show a strong ³J correlation to C3 (155.8 ppm). The N-CH₂ protons (2.90 ppm) will show a ³J correlation to C1 (148.0 ppm), unambiguously distinguishing C1 from C3.
Figure 2: Self-validating 2D NMR workflow for unambiguous structural elucidation.
References
-
Title: Supporting Information - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: A versatile method for the N, N-dialkylation of aromatic amines via Grignard reactions on N,N-bis(benzotriazolylmethyl)arylamine Source: Canadian Journal of Chemistry URL: [Link]
